Hexamethyl-D18-disiloxane
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Overview
Description
Hexamethyl-D18-disiloxane is an organosilicon compound with the molecular formula C6D18OSi2. It is a deuterated version of hexamethyldisiloxane, where all hydrogen atoms are replaced by deuterium. This compound is a colorless, volatile liquid used primarily in scientific research and industrial applications.
Preparation Methods
Hexamethyl-D18-disiloxane can be synthesized through the hydrolysis of trimethylsilyl chloride in the presence of deuterated water (D2O). The reaction is as follows: [ 2 \text{Me}_3\text{SiCl} + \text{D}_2\text{O} \rightarrow 2 \text{HCl} + \text{O[Si(CH}_3)_3]_2 ]
In industrial settings, the production of this compound involves the use of non-toxic and harmless carbonates as catalysts to facilitate the reaction .
Chemical Reactions Analysis
Hexamethyl-D18-disiloxane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form siloxane derivatives.
Reduction: Can be reduced to form silane derivatives.
Substitution: In the presence of acid catalysts, it converts alcohols and carboxylic acids into silyl ethers and silyl esters, respectively.
Common reagents used in these reactions include rhenium (VII) oxide and trimethylsilyl chloride. Major products formed from these reactions are siloxane and silane derivatives .
Scientific Research Applications
Hexamethyl-D18-disiloxane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the measurement of tissue oxygen tension as a receptor molecule.
Medicine: Utilized in liquid bandages to protect skin from irritation.
Mechanism of Action
The mechanism of action of hexamethyl-D18-disiloxane involves its ability to act as a source of the trimethylsilyl functional group. This group can be transferred to various substrates, facilitating the formation of silyl ethers and esters. The molecular targets and pathways involved include the interaction with alcohols, carboxylic acids, and other functional groups to form stable silyl derivatives .
Comparison with Similar Compounds
Hexamethyl-D18-disiloxane is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy as an internal standard for calibrating chemical shifts . Similar compounds include:
Hexamethyldisiloxane: The non-deuterated version, commonly used as a solvent and reagent in organic synthesis.
Tetramethylsilane: Another organosilicon compound used as an internal standard in NMR spectroscopy.
Dimethyl ether: A simpler ether compound used as a solvent and reagent.
This compound stands out due to its enhanced stability and reduced volatility compared to its non-deuterated counterpart .
Properties
IUPAC Name |
tris(trideuteriomethyl)-[tris(trideuteriomethyl)silyloxy]silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18OSi2/c1-8(2,3)7-9(4,5)6/h1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEAIHBTYFGYIE-NBDUPMGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])O[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18OSi2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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